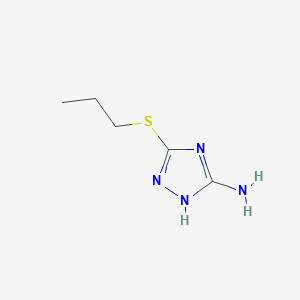

3-(propylthio)-1H-1,2,4-triazol-5-amine

Description

Significance of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds form a cornerstone of medicinal chemistry and are integral to modern drug development. rroij.com These organic compounds are characterized by a ring structure containing at least one atom that is not carbon, such as nitrogen, oxygen, or sulfur. numberanalytics.com This incorporation of heteroatoms imparts unique chemical and physical properties that are often essential for biological activity. numberanalytics.comnih.gov

The structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with fine-tuned properties to interact with specific biological targets, such as proteins and enzymes. rroij.com Their versatility is a key reason why heterocyclic rings are found in a vast number of pharmaceuticals, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. reachemchemicals.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and participate in other crucial interactions with biological macromolecules. rroij.com Furthermore, these scaffolds provide a robust platform for developing novel therapeutic agents that can overcome challenges like drug resistance. rroij.com

Overview of 1,2,4-Triazole (B32235) Scaffold and its Pharmacological Relevance

Among the myriad of heterocyclic systems, the 1,2,4-triazole ring is a five-membered structure with three nitrogen atoms and two carbon atoms. This scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov The unique electronic properties and aromatic nature of the triazole ring allow it to engage in various biological interactions, and its derivatives have demonstrated a remarkably broad spectrum of activities. jopir.in

Many clinically used drugs are built upon the 1,2,4-triazole core, highlighting its therapeutic importance. nih.gov Research has extensively documented the diverse pharmacological potential of this scaffold.

Pharmacological Activities Associated with the 1,2,4-Triazole Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial (Antibacterial & Antifungal) | tandfonline.combohrium.com |

| Anticancer / Antineoplastic | nih.govtandfonline.com |

| Anti-inflammatory & Analgesic | tandfonline.combohrium.com |

| Antiviral | nih.govnih.gov |

| Anticonvulsant | nih.govtandfonline.com |

| Antitubercular | jopir.inbohrium.com |

| Antihypertensive | nih.govtandfonline.com |

| Antidepressant & Antianxiety | nih.govtandfonline.com |

| Antioxidant | nih.govbohrium.com |

| Antimalarial | nih.govnih.gov |

The triazole ring's metabolic stability and its ability to serve as a scaffold for various substitutions make it an attractive starting point for the development of new therapeutic agents. jopir.in

Specific Focus on Substituted 1,2,4-Triazol-5-amines

Within the broad family of 1,2,4-triazole derivatives, those bearing an amine group at the C5 position (1,2,4-triazol-5-amines) represent a significant subclass. The presence of the amino group provides an additional site for hydrogen bonding and a key functional handle for further chemical modification. This allows for the synthesis of diverse libraries of compounds to explore structure-activity relationships (SAR). nih.gov

For instance, research into amide-functionalized 3-aryl-1,2,4-triazol-5-amines has identified them as potential covalent inhibitors of blood coagulation factor XIIa and thrombin, suggesting applications in anticoagulation therapy. nih.gov Other studies have focused on 4-amino-1,2,4-triazole (B31798) derivatives, which have shown notable antibacterial properties. nih.gov The parent compound, 3-amino-1,2,4-triazole (Amitrol), is a well-known herbicide, which, while not a therapeutic agent, firmly establishes the biological activity of this core aminotriazole structure. wikipedia.org These examples underscore the importance of the aminotriazole moiety as a pharmacophore for achieving diverse biological effects.

Rationale for Researching 3-(Propylthio)-1H-1,2,4-triazol-5-amine

While extensive research findings on this compound are not widely available in public literature, the rationale for its synthesis and study can be understood from fundamental principles of medicinal chemistry. The investigation of this molecule is driven by the strategy of molecular hybridization, which involves combining known pharmacologically active scaffolds to create new chemical entities with potentially novel or enhanced biological activities.

The structure of this compound combines three key features:

The 1,2,4-Triazole-5-amine Core: As established, this is a biologically significant scaffold known for a wide range of activities. nih.govwikipedia.org

The Thioether Linkage (-S-): The inclusion of a sulfur atom to link the propyl group to the triazole ring is a common strategy in drug design. Sulfur-containing heterocyclic compounds make up a large portion of approved medicines. The thioether group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can modulate its pharmacological profile. pharmj.org.ua

The Propyl Group (-CH2CH2CH3): This simple alkyl chain modifies the compound's steric bulk and lipophilicity. Altering the size and nature of alkyl substituents is a classic method for probing the binding pocket of a biological target and optimizing a compound's pharmacokinetic properties.

Therefore, the research interest in this compound stems from the systematic exploration of chemical space around the privileged 1,2,4-triazol-5-amine scaffold. By introducing a propylthio substituent at the C3 position, researchers aim to create novel derivatives that may exhibit unique or improved efficacy in areas such as antimicrobial, anticancer, or anti-inflammatory applications, consistent with the known potential of the broader triazole family.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-2-3-10-5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVJBTKSUVKKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364484 | |

| Record name | 3-(propylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51493-17-5 | |

| Record name | 3-(propylthio)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Propylthio 1h 1,2,4 Triazol 5 Amine and Its Derivatives

Advanced Synthetic Routes to 1,2,4-Triazole-5-amine Core Structures

The formation of the 1,2,4-triazole (B32235) ring is a foundational step in the synthesis of the target compound and its derivatives. This heterocyclic system can be constructed through various advanced synthetic strategies, primarily involving cyclization reactions.

The construction of the 1,2,4-triazole ring is most commonly achieved through cyclization reactions, particularly [3+2] cycloadditions. researchgate.netrsc.org These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered heterocyclic ring. One established method is the reaction of hydrazonoyl hydrochlorides (nitrilimines) with carbodiimides, which serves as an effective route to 5-amino-1,2,4-triazoles. researchgate.net Similarly, copper-catalyzed three-component reactions involving nitrile ylides and diazonium salts provide access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. researchgate.net

Other notable cyclization strategies include:

Oxidative Cyclization: The oxidation of amidrazones, often generated in situ, can lead to the formation of the 1,2,4-triazole ring. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for the oxidative cyclization of aldehyde-derived amidrazones to yield 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org

From Hydrazones: Hydrazones are versatile precursors for 1,2,4-triazole synthesis. For example, a metal-free approach involves the reaction of hydrazones with aliphatic amines under aerobic oxidative conditions, proceeding through a cascade of C-H functionalization and C-N bond formations. researchgate.netnih.gov

Copper-Catalyzed One-Pot Synthesis: A facile copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade of addition, oxidation, and cyclization, using O2 as the oxidant. frontiersin.orgnih.gov

These methods provide a robust toolkit for chemists to construct the fundamental 1,2,4-triazole scaffold, which can then be further functionalized.

For the synthesis of 3-(propylthio)-1H-1,2,4-triazol-5-amine, the key precursor is typically 5-amino-1H-1,2,4-triazole-3-thiol. The presence of both an amino group and a thiol group provides high reactivity for subsequent modifications. researchgate.netdoaj.org The synthesis of this precursor is often accomplished by the cyclization of thiocarbohydrazide (B147625) with a suitable one-carbon synthon.

A common route involves the reaction of an appropriate carboxylic acid hydrazide with carbon disulfide in a basic medium, followed by cyclization. nih.gov For instance, the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols can be achieved through the intermolecular cyclization of acid hydrazides. nih.gov An alternative and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of hydrazinecarboximidamide derivatives with a formic acid equivalent. nih.gov These precursors can be synthesized from readily available starting materials like thiourea (B124793) or hydrazinecarbothioamide. nih.gov

The presence of the thiol group is crucial, as it exists in a tautomeric equilibrium with the thione form. This thiol group serves as the reactive site for the subsequent introduction of the propylthio moiety.

Strategies for Incorporating the Propylthio Moiety

Once the 5-amino-1H-1,2,4-triazole-3-thiol core is synthesized, the next critical step is the introduction of the propylthio group. This is typically achieved through S-alkylation reactions.

The sulfur atom of the 5-amino-1H-1,2,4-triazole-3-thiol is a soft nucleophile and readily undergoes alkylation. The reaction involves treating the triazole-thiol with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. uzhnu.edu.ua The base deprotonates the thiol group to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the propyl halide in an SN2 reaction.

Commonly used bases and solvents for this transformation are summarized in the table below.

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol (B145695) | Reflux | tandfonline.com |

| Sodium Acetate | Acetic Acid / Ethanol | Reflux | mdpi.com |

| Potassium Carbonate (K2CO3) | Acetone / DMF | Room Temperature to Reflux | uzhnu.edu.uanih.gov |

| Triethylamine (Et3N) | Ethanol | Reflux | mdpi.com |

The choice of base and solvent can influence the reaction rate and selectivity. For example, S-alkylation often occurs selectively and with high yields under both neutral and alkaline conditions. uzhnu.edu.ua

A significant challenge in the chemistry of 1,2,4-triazole-3-thiones is controlling the regioselectivity of alkylation. The triazole ring contains multiple nucleophilic nitrogen atoms in addition to the exocyclic sulfur atom. Therefore, alkylation can potentially occur at the S-atom or at the N-1, N-2, or N-4 positions of the triazole ring. uzhnu.edu.uanih.gov

Research has shown that the reaction conditions play a critical role in determining the site of alkylation. In most cases, the alkylation of 1,2,4-triazole-3-thiones preferentially occurs at the sulfur atom to yield the S-alkylated thioether product. uzhnu.edu.uatandfonline.com This selectivity is attributed to the higher nucleophilicity of the sulfur atom (as a soft nucleophile) towards the alkyl halide (a soft electrophile), in accordance with Hard-Soft Acid-Base (HSAB) theory.

However, the formation of N-alkylated byproducts is possible. uzhnu.edu.ua For S-substituted 1,2,4-triazoles, further alkylation tends to occur at the N(1) and N(2) positions, with N(2) alkylated isomers often being preferentially formed. nih.gov To ensure the regioselective synthesis of this compound, careful optimization of the reaction conditions—such as the choice of base, solvent, and reaction temperature—is essential to favor S-alkylation and minimize the formation of undesired N-alkylated isomers. researchgate.net

Derivatization Strategies for this compound

The this compound molecule possesses several reactive sites that allow for a wide range of chemical transformations and the synthesis of diverse derivatives. The primary sites for derivatization are the exocyclic 5-amino group and the nitrogen atoms (N-1, N-2, N-4) of the triazole ring.

The 5-amino group can undergo various reactions typical of primary amines:

Schiff Base Formation: Condensation with various aromatic or aliphatic aldehydes and ketones yields the corresponding imines (Schiff bases). researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming amide derivatives.

Amidoalkylation: Amidoalkylation can occur selectively at an endocyclic nitrogen atom, as seen in the reaction of similar 3-amino-1,2,4-triazoles with N-(1,2,2,2-tetrachloroethyl)carboxamides. researchgate.net

The nitrogen atoms within the 1,2,4-triazole ring are also nucleophilic and can be targeted for further functionalization, most commonly through alkylation or arylation reactions, leading to N-substituted derivatives. nih.govresearchgate.net For example, reacting the S-protected triazole with dihaloalkanes can lead to the formation of bis(triazolyl)alkane isomers. nih.gov Such derivatizations are key to modifying the molecule's physicochemical properties and exploring its potential in various applications.

Modifications at the Amino Group (N-substitution)

The primary amino group at the 5-position of the triazole ring is a key site for derivatization. One common transformation involves the reaction of 3-(alkylthio)-1H-1,2,4-triazol-5-amines with isothiocyanates. This reaction proceeds via an initial addition to form a thiourea derivative, which can then undergo intramolecular cyclization. For instance, the reaction with methyl isothiocyanate leads to the formation of a triazolo[3,4-c]triazole system.

Another significant modification is the formation of Schiff bases through the condensation of the amino group with various aldehydes. These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, the reaction of 3-(alkylthio)-5-amino-1,2,4-triazoles with aromatic aldehydes yields the corresponding N-arylidene derivatives. These intermediates can then be used in cyclization reactions to form fused heterocyclic compounds.

Modifications at the Thioether Moiety (S-alkylation variations)

The thioether group at the 3-position of the triazole ring is also amenable to chemical modification. While the propylthio group is already an S-alkylation product of the corresponding thiol, further variations can be introduced. One important reaction is the oxidation of the thioether to a sulfone. This transformation significantly alters the electronic properties of the molecule, which can be useful in modulating its chemical reactivity and biological activity.

Furthermore, the thioether can be displaced by other nucleophiles under specific conditions, allowing for the introduction of different substituents at the 3-position. However, this is generally less common than modifications at the amino group. The initial S-alkylation of the parent 3-mercapto-1H-1,2,4-triazol-5-amine is the primary method for introducing diversity at this position, with propyl bromide being the reagent used to install the propylthio group.

Structural Elaboration via Fused Heterocyclic Systems

A significant area of research involving this compound is its use as a building block for the synthesis of fused heterocyclic systems. The presence of both an amino and a thioether group, along with the triazole ring nitrogens, provides multiple reactive sites for cyclization reactions.

One such example is the synthesis of triazolo[3,4-b]thiadiazines. This can be achieved by reacting the amino group with an α-halo ketone to form an intermediate that subsequently undergoes intramolecular cyclization. The resulting fused bicyclic system has been a target for various synthetic studies.

Another approach involves the reaction of the amino group with dicarbonyl compounds or their equivalents. For example, reaction with ethyl acetoacetate (B1235776) can lead to the formation of triazolo[1,5-a]pyrimidine derivatives. These reactions demonstrate the utility of this compound as a versatile precursor for a wide range of fused heterocycles.

Analytical and Spectroscopic Characterization Techniques for Structural Confirmation

The structural elucidation of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of these compounds. In the ¹H NMR spectrum of this compound, characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the sulfur, and a triplet for the other methylene group) are observed. The protons of the amino group and the N-H of the triazole ring typically appear as broad singlets. In ¹³C NMR, distinct signals for the three carbons of the propyl group and the two carbons of the triazole ring are present.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of these molecules. The molecular ion peak in the mass spectrum confirms the elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula with high accuracy.

X-ray Crystallography: For unambiguous structural confirmation, especially for new derivatives or complex fused systems, single-crystal X-ray crystallography is the gold standard. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Below is a table summarizing the typical spectroscopic data for this compound:

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the propyl group protons (CH₃, CH₂, CH₂S) and the NH₂ and NH protons of the triazole ring. |

| ¹³C NMR | Resonances for the three carbon atoms of the propyl group and the two distinct carbon atoms of the triazole ring. |

| Mass Spec | Molecular ion peak confirming the molecular weight. |

| IR Spec | Characteristic absorption bands for N-H and C-N stretching vibrations. |

Green Chemistry Approaches in the Synthesis of 1,2,4-Triazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

For the synthesis of 1,2,4-triazoles, green chemistry methods often focus on the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or solvent-free reaction conditions. Microwave-assisted organic synthesis (MAOS) is a prominent green technique that can significantly reduce reaction times, improve yields, and minimize the use of volatile organic solvents.

Furthermore, the use of solid-supported reagents and catalysts can simplify purification procedures and allow for the recycling of catalytic materials, further contributing to the green credentials of the synthetic process.

Computational Chemistry and in Silico Studies of 3 Propylthio 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. These calculations are fundamental to predicting a molecule's geometry, stability, and reactivity. For derivatives of the 1,2,4-triazole (B32235) scaffold, DFT studies help elucidate the intrinsic properties that may govern their biological function. nih.govdntb.gov.ua

Optimized Geometry and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For 1,2,4-triazole derivatives, the planarity of the triazole ring is a key feature, though substitutions can introduce twists. wikipedia.org

The electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for understanding chemical reactions and electronic transitions. In analogous triazole-thioether compounds, the HOMO is often located on the electron-rich triazole ring and the sulfur atom, while the LUMO may be distributed across the heterocyclic system. nih.gov

Chemical Quantum Descriptors (e.g., HOMO-LUMO Gap, Chemical Hardness, Global Softness)

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): As the reciprocal of chemical hardness, softness indicates the ease with which a molecule can undergo electronic perturbation.

These descriptors for related 1,2,4-triazole derivatives have been calculated using DFT methods to correlate molecular structure with observed activity. nih.govresearchgate.net

| Quantum Descriptor | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. |

| Global Softness (S) | S = 1 / η | Indicates the capacity of a molecule to accept electrons. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

Molecular Electrostatic Potential and Mulliken Charges

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net In MEP maps, red areas typically indicate negative electrostatic potential (electron-rich regions, e.g., around nitrogen atoms or the sulfur atom), while blue areas signify positive potential (electron-poor regions, e.g., around amino group hydrogens). researchgate.netresearchgate.net For 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring and the exocyclic sulfur atom are often identified as nucleophilic centers. researchgate.net

Mulliken charge analysis provides a numerical value for the partial atomic charge on each atom in the molecule. This helps in understanding the polarity and electrostatic interactions within the molecule.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. pnrjournal.com

Identification of Target Receptors and Active Sites

The 1,2,4-triazole thioether scaffold has been investigated for a variety of biological activities, and docking studies have been performed against several protein targets. For example, series of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles have been docked against Cytochrome P450 CYP121, a potential target in Mycobacterium tuberculosis. researchgate.netnih.gov Other studies on similar triazole derivatives have identified targets such as various kinases, Bcl-2 proteins, and microbial enzymes. researchgate.netnih.govnih.gov The active site, or binding pocket, of the target receptor is the specific region where the ligand is predicted to bind and exert its effect.

Binding Modes, Affinities, and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking simulations provide insights into how a ligand fits into the active site of a receptor. The results are analyzed to determine the binding mode (the specific conformation and orientation of the ligand) and the binding affinity, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of the docked complex reveals key molecular interactions responsible for binding. For 1,2,4-triazole derivatives, common interactions include:

Hydrogen Bonding: The nitrogen atoms and the amino group of the triazole ring are capable of acting as hydrogen bond donors and acceptors, which is a crucial feature for receptor interaction. nih.gov

Hydrophobic Interactions: The propylthio group would be expected to engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the receptor's active site.

Coordination Bonds: In metalloenzymes, the sulfur or nitrogen atoms can form coordination bonds with metal ions in the active site. mdpi.com

In studies of related compounds, molecular docking has successfully correlated calculated binding scores with experimentally observed biological activity, validating the interaction models. nih.gov

| Interaction Type | Molecular Feature (in 3-(propylthio)-1H-1,2,4-triazol-5-amine) | Potential Interacting Residues in Receptor |

|---|---|---|

| Hydrogen Bond Donor | Amino group (-NH2), Ring N-H | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O |

| Hydrogen Bond Acceptor | Ring nitrogen atoms (=N-) | Lys, Arg, His, Ser, Thr, Gln, Asn, Main-chain N-H |

| Hydrophobic Interactions | Propyl chain (-CH2CH2CH3) | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |

| Metal Coordination | Thioether sulfur atom (-S-), Ring nitrogen atoms | Metal ions (e.g., Zn2+, Fe2+) in metalloenzymes |

Molecular Dynamics Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-receptor complex. While specific MD simulation studies on this compound are not extensively detailed in the available literature, research on analogous 1,2,4-triazole derivatives provides a framework for understanding its potential interactions.

These simulations for related triazole compounds have been used to investigate their binding stability with various biological targets, such as enzymes involved in oxidative stress. pensoft.netresearchgate.net The results of such simulations, which can extend over nanoseconds, provide insights into the conformational changes of both the ligand and the receptor upon binding. researchgate.net Key metrics derived from these simulations, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help to quantify the stability of the complex. A stable complex, indicated by low deviation and fluctuation values, suggests a higher likelihood of sustained biological activity. researchgate.net For this compound, MD simulations could elucidate its binding mode and stability within target enzyme active sites, confirming and refining initial hypotheses from molecular docking studies. pensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. mdpi.com These in silico tools are essential for predicting the properties of new chemical entities and for prioritizing compounds for synthesis and testing.

For the class of 1,2,4-triazole derivatives, QSAR and QSTR models have been successfully developed to predict a range of activities, including antifungal and anticancer properties, as well as acute toxicity. nih.govmdpi.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity or toxicity. mdpi.com

The development of a robust QSAR model is a critical step in computational drug design. nih.govuniroma1.it This process involves several key stages, including careful curation of the dataset, calculation of molecular descriptors, variable selection, model building using statistical methods like multiple linear regression (MLR), and rigorous validation. uniroma1.itopenpharmaceuticalsciencesjournal.com

For instance, a three-dimensional QSAR (3D-QSAR) study on a series of novel menthol-derived 1,2,4-triazole-thioether compounds with antifungal activity resulted in a statistically significant model. mdpi.com The model was developed using the Comparative Molecular Field Analysis (CoMFA) method. mdpi.com Validation is crucial to ensure the model's predictive power for new, untested compounds. nih.gov This involves both internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds (e.g., pred_r²). uniroma1.it A reliable model is characterized by high values for the squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), along with a low standard error of estimate. mdpi.com

Table 1: Example of Statistical Parameters for a 3D-QSAR Model of Antifungal 1,2,4-Triazole-thioether Compounds

| Parameter | Description | Value |

| q² | Cross-validated correlation coefficient | 0.514 |

| r² | Non-cross-validated correlation coefficient | 0.991 |

| F-value | Fischer ratio | 183.384 |

| S value | Standard error of estimate | 0.050 |

| Data sourced from a study on menthol-derived 1,2,4-triazole-thioether compounds against P. piricola. mdpi.com |

A primary outcome of QSAR and QSTR studies is the identification of molecular descriptors that are most influential in determining a compound's activity or toxicity. These descriptors can be categorized as constitutional, topological, physicochemical, or quantum-chemical.

For 1,2,4-triazole derivatives, studies have shown that different types of descriptors are important for different biological endpoints. For example, in predicting anticancer activity, 3D descriptors related to steric and electrostatic fields have been shown to be significant. nih.gov In the context of antibacterial activity, the nature of substituents on the triazole ring and the presence of specific linkers can have a major effect on both potency and toxicity. mdpi.com For predicting hepatic biotransformation and potential toxicity, physicochemical properties such as lipophilicity (logP) and molecular weight are often key descriptors. mdpi.com The propylthio group and the amine group on the this compound molecule would significantly contribute to these descriptors.

Interspecies Quantitative Structure-Toxicity Relationship (iQSTTR) models represent an advancement in predictive toxicology, aiming to extrapolate toxicity data from one species to another. nih.govmdpi.com This approach is particularly valuable for reducing the need for animal testing. mdpi.com

A study focused specifically on 1,2,4-triazole derivatives successfully constructed QSTR and iQSTTR models to predict acute toxicity in rats and mice. nih.gov The iQSTTR models, which used acute oral toxicity data in one rodent species along with 2D molecular descriptors to predict toxicity in the other, were found to outperform the corresponding QSTR models. nih.gov The development of such models followed OECD recommendations for validation, ensuring their robustness. nih.gov These findings suggest that iQSTTR is a reliable method for evaluating the potential toxicity of new 1,2,4-triazoles like this compound across different species. nih.gov

ADMET Prediction and Pharmacokinetic Profiling

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity. This profiling is critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic properties and a lower risk of failure in later clinical stages.

Studies on various 1,2,4-triazole derivatives have shown that this class of compounds can possess favorable drug-like properties. researchgate.netresearchgate.net Computational analyses often involve evaluating compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. mdpi.com For many synthesized 1,2,4-triazole derivatives, predictions have indicated good oral bioavailability and an absence of violations of these rules. researchgate.net Furthermore, predictions for some agricultural triazole fungicides suggest they are able to penetrate the blood-brain barrier and interact with metabolic enzymes like cytochromes P450. researchgate.net In vivo pharmacokinetic studies on some 1,2,4-triazole analogues have confirmed acceptable stability and bioavailability. nih.gov

Table 2: General Predicted ADMET Profile for 1,2,4-Triazole Thioether Derivatives based on Class-wide Data

| Property | Predicted Outcome | Rationale / Implication |

| Oral Bioavailability | Good | High probability of being absorbed after oral administration. researchgate.netresearchgate.net |

| Lipinski's Rule of Five | Compliant | Indicates good potential for drug-likeness. researchgate.netmdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Possible | May distribute to the central nervous system. researchgate.net |

| Cytochrome P450 (CYP) Interaction | Likely Inhibitor of some isoforms | Potential for drug-drug interactions through metabolic pathways. researchgate.netpensoft.net |

| Skin Sensitization | Potential Concern | Some triazoles show potential for skin sensitization. researchgate.net |

| Mutagenicity | Low Potential | Generally predicted to be non-mutagenic. researchgate.net |

Biological Activities and Pharmacological Potential of 3 Propylthio 1h 1,2,4 Triazol 5 Amine Derivatives

Antimicrobial Activity

Derivatives of 3-(propylthio)-1H-1,2,4-triazol-5-amine have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. These findings underscore the potential of the 1,2,4-triazole (B32235) scaffold in the discovery of new antimicrobial agents.

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Hybrid molecules incorporating the 1,2,4-triazole nucleus with other known antibacterial pharmacophores have shown particular promise, potentially offering a strategy to combat drug-resistant strains. nih.gov

For instance, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have demonstrated significant activity. Specifically, azomethine derivatives were highly active against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov Another study highlighted a derivative, 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol, which showed potent activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 0.264 mM and 0.132 mM, respectively. nih.gov These activities were comparable or superior to standard drugs like ampicillin (B1664943) and chloramphenicol. nih.gov

Furthermore, certain 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have been found to be active against Gram-positive strains, while others showed efficacy against Gram-negative bacteria such as Salmonella typhi and Escherichia coli. connectjournals.com The presence of specific substituents, such as electron-withdrawing halo groups, has been noted to influence the antibacterial potency of these compounds. connectjournals.com

| Derivative Class | Gram-positive Bacteria | Gram-negative Bacteria | Reported Efficacy (MIC) |

|---|---|---|---|

| Nalidixic acid-based 1,2,4-triazole-3-thiones | S. aureus, B. subtilis | E. coli, K. pneumoniae, P. aeruginosa | 16 µg/mL against P. aeruginosa |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | - | 0.264 mM (S. aureus), 0.132 mM (S. pyogenes) |

| 4-Amino-substituted-1,2,4-triazole-3-thiols | B. subtilis, S. aureus | S. typhi, E. coli | MIC of 25 µg/ml for E. coli and 31 µg/ml for S. typhi for one derivative. |

The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, and derivatives of this compound are no exception. nih.govresearchgate.net These compounds often exert their effect through the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govjst.go.jp

Numerous studies have reported the potent activity of novel triazole derivatives against a broad spectrum of human pathogenic fungi. For example, a series of fluconazole (B54011) analogues containing a 1,2,3-triazole fragment showed significantly higher activity against Candida albicans than fluconazole itself, with some compounds exhibiting MIC80 values as low as 0.0039 mg/mL. researchgate.net Similarly, other synthesized triazole derivatives demonstrated substantial inhibitory activity against various Candida species, including clinical isolates, with MIC80 values ranging from 2 to 16 µg/mL. jst.go.jp

Activity has also been documented against Aspergillus species. Certain derivatives were reported to be effective against Aspergillus fumigatus with MIC80 values in the range of 0.125–1 μg/mL. nih.gov In the context of dermatophytes, new thymol-derived triazoles have shown promising activity against Trichophyton rubrum, a common cause of superficial mycoses. researchgate.netnih.gov Some of these compounds displayed antifungal potential similar to the standard drug fluconazole. nih.gov

| Fungal Species | Derivative Class | Reported Efficacy (MIC) |

|---|---|---|

| Candida albicans | Fluconazole analogues with 1,2,3-triazole fragment | 0.0039 mg/mL (MIC80) |

| Candida albicans | Triazole derivatives with ester skeleton | 2 µg/mL (MIC80) |

| Aspergillus fumigatus | Triazoles with substituted amine side chains | 0.125–1 μg/mL (MIC80) |

| Trichophyton rubrum | Thymol-derived 1,2,3-triazoles | Potent activity, similar to fluconazole |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. rjptonline.org Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in this area. nih.gov

Several research groups have synthesized and evaluated series of 1,2,4-triazole derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. In one study, a series of N-(3-(2-(3-hydrazinyl-3-oxoalkanoyl)hydrazinyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives were synthesized, with the most potent compound showing a MIC value of 6.25 µg/ml. rjptonline.org Another investigation of pyridine-1,2,4-triazole derivatives found one compound to be highly active against Mycobacterium tuberculosis H37Ra with a MIC of 0.976 μg/mL. nih.gov

Structure-activity relationship studies have led to the identification of compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. rhhz.netjohnshopkins.edu For instance, certain derivatives were found to have MICs as low as 0.03–0.13 µg/mL against the H37Rv strain and also showed efficacy against multidrug-resistant (MDR) and extensive drug-resistance (XDR) clinical isolates. rhhz.netjohnshopkins.edu The mechanism of action for some of these potent derivatives has been identified as the inhibition of mycobacterial membrane protein large 3 (MmpL3), which is crucial for the mycolic acid biosynthetic pathway. rhhz.netjohnshopkins.edu

Anticancer Activity

The 1,2,4-triazole scaffold is also a key feature in many compounds developed for their anticancer potential. zsmu.edu.ua These derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines through diverse mechanisms of action.

Derivatives of 1,2,4-triazole have been extensively evaluated for their cytotoxic activity against a panel of human cancer cell lines. The breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung adenocarcinoma (A549) cell lines are commonly used in these assessments.

In one study, novel 1,2,4-triazole derivatives were synthesized and tested against MCF-7, HeLa, and A549 cell lines. nih.gov A compound bearing 2,4-dichloro substitution showed significant activity with IC50 values of 4.7 µM against MCF-7 and 9.4 µM against A549 cells. nih.gov Another derivative in the same study displayed promising activity with IC50 values of 6.43 µM against MCF-7 and 21.1 µM against A549 cells. nih.gov

Bio-oriented synthesis of N-arylated 1,2,4-triazole coupled acetamides and their evaluation against the HepG2 cell line revealed that one compound, with two methyl groups on the phenyl ring, displayed the best anticancer potential with an IC50 of 16.782 µg/mL. nih.gov Furthermore, other research has shown that some benzimidazole (B57391) derivatives can significantly reduce the viability of HepG2 and A549 cells, with one compound showing a more potent effect on HepG2 cells (IC50 of 15.58 µM) than the standard drug cisplatin (B142131) (IC50 of 37.32 µM). jksus.org

| Cancer Cell Line | Derivative Class | Reported Efficacy (IC50) |

|---|---|---|

| MCF-7 (Breast) | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 4.7 µM |

| HepG2 (Liver) | N-arylated 1,2,4-triazole coupled acetamides | 16.782 µg/mL |

| A549 (Lung) | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | 9.4 µM |

| MCF-7 (Breast) | 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | 6.43 µM |

| HepG2 (Liver) | Benzimidazole derivative | 15.58 µM |

| A549 (Lung) | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | 1.09 µM |

The anticancer effects of 1,2,4-triazole derivatives are mediated through various cellular and molecular mechanisms. These include the inhibition of crucial enzymes involved in cancer progression, disruption of the cell cycle, and induction of programmed cell death (apoptosis). nih.gov

Several studies have demonstrated that these compounds can induce apoptosis in cancer cells. For example, indole-based 1,2,4-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells. rsc.org This effect was linked to the inhibition of tubulin polymerization, with one compound showing an IC50 value of 8.3 µM for this process. rsc.org Similarly, certain synthetic 1,2,4-triazole-3-carboxamides have been found to exert their antiproliferative effects in leukemia cell lines by inducing cell cycle arrest. nih.goveurekaselect.com

Enzyme inhibition is another key mechanism. Some triazoloquinoxaline derivatives have been identified as potent topoisomerase II inhibitors, with IC50 values as low as 0.68–1.22 µM. nih.gov These compounds were also found to induce apoptosis and cause G2/M cell cycle arrest in Caco-2 cells. nih.gov Molecular docking studies have also suggested that some 1,2,4-triazole derivatives may act as aromatase enzyme inhibitors, a key target in hormone-dependent breast cancer. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of 1,2,4-triazole have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net Research has shown that these compounds can exhibit potent activity, in some cases surpassing that of established drugs like ibuprofen (B1674241). nih.govresearchgate.net

One study investigated newly synthesized 1,2,4-triazole derivatives and found them to have encouraging anti-inflammatory, analgesic, and antipyretic effects. nih.gov For instance, the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) demonstrated a 91% inhibition of edema in an egg albumin-induced paw edema model, which was greater than the 82% inhibition shown by the standard drug ibuprofen. nih.govresearchgate.net Another derivative, (S)-1-(6-Phenyl-7H- nih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiadiazin-3-yl)ethanol, showed results equipotent to ibuprofen with 81% inhibition. nih.govresearchgate.net

In analgesic tests using the acetic acid-induced writhing reflex, the same compounds also showed significant effects. nih.govresearchgate.net Compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol caused a significant 83% reduction in writhing, compared to 71.5% for ibuprofen. nih.govresearchgate.net These studies indicate that the 1,2,4-triazole scaffold is a promising candidate for developing new anti-inflammatory and analgesic drugs. nih.gov Other research has focused on the synthesis of 1,2,4-triazole derivatives that act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com Certain derivatives have shown potent and selective inhibitory activity against the COX-2 isoenzyme, comparable to the selective COX-2 inhibitor celecoxib. mdpi.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Assay | Activity | Reference Compound | Reference Activity |

|---|---|---|---|---|

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Egg Albumin-Induced Paw Edema | 91% inhibition | Ibuprofen | 82% inhibition nih.govresearchgate.net |

| (S)-1-(6-Phenyl-7H- nih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiadiazin-3-yl)ethanol | Egg Albumin-Induced Paw Edema | 81% inhibition | Ibuprofen | 82% inhibition nih.govresearchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Acetic Acid-Induced Writhing | 83% reduction | Ibuprofen | 71.5% reduction nih.govresearchgate.net |

| 1,2,4-triazole derivative 14 | COX-2 Inhibition | IC₅₀ = 0.04 µM | Celecoxib | IC₅₀ = 0.045 µM mdpi.com |

| 1,2,4-triazole derivative 14 | COX-1 Inhibition | IC₅₀ = 13.5 µM | Celecoxib | IC₅₀ = 14.7 µM mdpi.com |

Antioxidant Activity

The overproduction of free radicals in the body can lead to oxidative stress, a factor implicated in numerous diseases, including cancer, neurodegenerative disorders, and atherosclerosis. nih.govresearchgate.net Synthetic antioxidants are of great importance, and compounds based on the 1,2,4-triazole structure have shown considerable promise in this area. nih.govresearchgate.net

Studies on the antioxidant activity of 1,2,4-triazole derivatives have demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals. In one study using a method of non-enzymatic initiation of lipid peroxidation, several 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiols and their alkyl derivatives were evaluated. Among the tested compounds, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine was found to inhibit the formation of final lipid oxidation products by 41.90%. Another compound, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, reduced the level of thiobarbituric acid reactive substances (TBA-AP) by 42.50%.

The structure-activity relationship analysis indicated that the presence of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus often increases antioxidant activity. Conversely, methyl or ethyl groups at the same position tend to have the opposite effect. Other research has utilized DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify the antioxidant capabilities of novel triazole derivatives. nih.gov A study on mercapto-1,2,4-triazole derivatives of nalidixic acid identified one compound (3d) with an ABTS IC₅₀ value of 0.397 μM, which is comparable to the standard antioxidant ascorbic acid (IC₅₀ = 0.87 μM). nih.gov

Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Assay | Finding |

|---|---|---|

| 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine | Lipid Peroxidation Inhibition | Inhibited final lipid oxidation products by 41.90%. |

| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-AP Reduction | Reduced TBA-AP levels by 42.50%. |

| Mercapto-1,2,4-triazole derivative (3d) | ABTS Radical Scavenging | IC₅₀ value of 0.397 μM (Ascorbic acid IC₅₀ = 0.87 μM). nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH Radical Scavenging | IC₅₀ value of 5.84 μg/ml (more active than standard Ascorbic acid). researchgate.net |

Antiviral Activity

The emergence of new viral infections necessitates the development of effective chemotherapeutic agents, and 1,2,4-triazole derivatives have become a significant focus in antiviral research. nih.govresearchgate.net These compounds are noted for their favorable pharmacokinetic properties, low toxicity, and resistance to metabolic degradation. nih.govbohrium.com They have shown activity against a wide spectrum of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govnih.gov

Research has explored the development of 1,2,4-triazole-containing analogs of well-known antiviral drugs like Ribavirin and Acyclovir. nih.govbohrium.com Isosteric analogs of Acyclovir, where the core structure is replaced by a 1,2,4-triazole ring, have demonstrated activity against herpes simplex type 1 virus. nih.govbohrium.com Similarly, analogs of the HIV non-nucleoside reverse transcriptase inhibitor doravirine, incorporating a 1,2,4-triazole substituent, showed excellent efficacy against HIV-1. nih.gov

Condensed 1,2,4-triazole systems, such as triazolo[5,1-c]triazines and triazolo[1,5-a]pyrimidines, have also been investigated for their antiviral properties. nih.gov For example, triazoloazines modified with fluoroglycine have shown significant activity against the influenza A (H1N1) virus, believed to act by targeting the viral hemagglutinin. bohrium.com The versatility of the 1,2,4-triazole scaffold allows for structural modifications to modulate activity against various viral targets. researchgate.net

Table 3: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Target Virus | Key Finding |

|---|---|---|

| Isosteric analogs of Acyclovir | Herpes Simplex Virus Type 1 (HSV-1) | Derivatives substituted at both endocyclic and exocyclic nitrogen atoms showed activity. nih.govbohrium.com |

| Analogs of Doravirine | Human Immunodeficiency Virus 1 (HIV-1) | A derivative with a 1,2,4-triazole substituent showed efficacy comparable to doravirine. nih.gov |

| 1,4-disubstituted-1,2,3-triazolethymine derivatives | Human Immunodeficiency Virus 1 (HIV-1) | Showed potent activity against HIV-1 replication with IC₅₀ values in the micromolar range. researchgate.net |

| Triazoloazines modified with fluoroglycine | Influenza A (H1N1) | Demonstrated high activity, with molecular modeling suggesting action against viral hemagglutinin. bohrium.com |

Other Pharmacological Activities

Beyond the aforementioned properties, the 1,2,4-triazole nucleus is a key pharmacophore in compounds exhibiting a wide array of other pharmacological activities. researchgate.netnih.gov These include anticonvulsant, antidiabetic, anti-Parkinson, antimalarial, antihypertensive, and immunomodulatory effects.

Anticonvulsant Activity: A significant amount of research has focused on the antiepileptic potential of 1,2,4-triazole derivatives. mdpi.comnih.gov Numerous studies have evaluated these compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net One study of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones found that compound 4g was particularly promising, with ED₅₀ values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). nih.gov This compound also demonstrated a higher protective index than the established drugs carbamazepine (B1668303) and valproate. nih.gov Further investigation suggested its mechanism may involve increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov Structure-activity relationship studies have indicated that substitutions on phenyl rings attached to the triazole nucleus, particularly at the para position, are often beneficial for anticonvulsant activity. mdpi.com

Other Activities: The broad biological profile of 1,2,4-triazoles has been noted in numerous reviews. researchgate.netnih.govresearchgate.net Various derivatives have been reported to possess:

Antidiabetic activity: Certain triazole-based compounds have been investigated for their potential to manage diabetes. nih.govresearchgate.net

Anti-Parkinson activity: Some pyridine (B92270) derivatives incorporating the triazole moiety have been screened for antiparkinsonian effects. nih.gov

Antimalarial and Antihypertensive activities: The 1,2,4-triazole scaffold is also present in molecules investigated for activity against malaria and for the management of hypertension. nih.gov

The structural versatility of the 1,2,4-triazole ring allows it to interact with a wide range of biological receptors and enzymes, making it a privileged scaffold in the ongoing search for novel therapeutic agents. nih.gov

Table 4: Summary of Other Pharmacological Activities of 1,2,4-Triazole Derivatives

| Pharmacological Activity | Example Compound/Derivative Class | Key Research Finding |

|---|---|---|

| Anticonvulsant | 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) | Potent activity in MES (ED₅₀ = 23.7 mg/kg) and scPTZ (ED₅₀ = 18.9 mg/kg) models. nih.gov |

| Anticonvulsant | 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | Highly potent with an ED₅₀ of 35.2 mg/kg in the MES test. mdpi.com |

| Antidiabetic | General 1,2,4-triazole derivatives | Identified as a class of compounds with potential therapeutic interest for diabetes. nih.govresearchgate.net |

| Anti-Parkinson | Pyridine derivatives with triazole moiety | Screening studies have shown potential antiparkinsonian effects. nih.gov |

| Antimalarial | General 1,2,4-triazole derivatives | Reported to possess antimalarial bioactivities. nih.gov |

Structure Activity Relationship Sar Studies of 3 Propylthio 1h 1,2,4 Triazol 5 Amine and Its Analogs

Impact of Propylthio Group Modifications on Biological Activity

The thioether moiety at the C3 position is a key determinant of activity in many 1,2,4-triazole (B32235) analogs. Modifications to this group, including changes to the alkyl chain and the nature of the sulfur linkage, can lead to substantial variations in biological effect.

The length and branching of the alkyl chain attached to the sulfur atom can modulate the lipophilicity and steric profile of the molecule, thereby affecting its interaction with biological targets. Research on related 1,2,4-triazole-3-thione derivatives has shown that increasing the lipophilicity through the incorporation of larger alkyl groups, such as a thiobutyl substituent, can lead to an increase in both biological activity and cytotoxicity. nih.gov This suggests that the propyl group in 3-(propylthio)-1H-1,2,4-triazol-5-amine strikes a balance of lipophilicity that is crucial for its activity profile. Further elongation or branching of this chain would be expected to fine-tune this property, potentially enhancing cell permeability or target binding affinity, although excessive bulk could also introduce steric hindrance.

The thioether linkage itself is often critical for activity. In studies of related 1,2,4-triazole inhibitors of 5-lipoxygenase-activating protein (FLAP), the thioether spacer was found to be important for potency. acs.org Replacing the thio-methyl linker with an ether linkage resulted in a notable decrease in inhibitory activity, highlighting the specific contribution of the sulfur atom to the compound's function. acs.org The thioether may participate in key binding interactions or maintain an optimal conformational geometry for the side chain.

Furthermore, the oxidation state of the sulfur can be important. While the thioether (S-alkyl) is common, related compounds exist in the thiol/thione tautomeric form. Studies on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant antiradical activity, indicating that the free thiol group can also confer potent biological effects, distinct from those of its S-alkylated thioether counterpart. zsmu.edu.ua

| Compound Modification | Observation | Potential Implication for Activity | Source |

|---|---|---|---|

| Replacement of thioether with ether linkage | Caused a decrease in inhibitory activity against FLAP. | The sulfur atom is likely important for target binding or maintaining optimal conformation. | acs.org |

| Incorporation of a thiobutyl substituent | Resulted in a significant increase in cytotoxicity and antiviral activity in certain nucleoside analogs. | Increased lipophilicity from a longer alkyl chain can enhance activity. | nih.gov |

Role of the Amino Group in Modulating Activity

The primary amino group is a versatile handle for chemical modification. Its conversion into secondary or tertiary amines, amides, or Schiff bases can have profound effects on activity. For instance, in a series of 4-amino-1,2,4-triazole (B31798) derivatives, acetylation of the amino group led to a decrease in antibacterial activity. mdpi.com Conversely, converting the amino group into a Schiff base by condensation with various aldehydes is a widely explored strategy that has often led to enhanced antimicrobial or anticancer properties. mdpi.comnih.gov

In a study on 1-sulfonyl-3,5-diamino-1H-1,2,4-triazoles, substitutions on the N3-amino group were systematically evaluated for their effect on Yellow Fever Virus inhibition. The nature of the aryl substituent on the amino group was found to be critical for potency, with different electronic and steric properties leading to a wide range of activities. nih.gov This highlights that both alkyl and aryl substituents can be strategically employed to probe and optimize interactions with specific biological targets.

| Amino Group Modification | Observation | Potential Implication for Activity | Source |

|---|---|---|---|

| Acetylation of NH₂ group | Caused a decrease in antibacterial activity against most bacterial strains. | Reduces basicity and hydrogen bonding capability, which may be crucial for interaction with the target. | mdpi.com |

| Conversion to Schiff base | Often enhances antimicrobial or anticancer activity, depending on the aldehyde used. | Introduces a larger, often lipophilic substituent that can form new interactions with the target. | mdpi.comnih.gov |

| Aryl substitution on the amino group | Activity is sensitive to the nature of the aryl substituent (e.g., electron-donating vs. withdrawing groups). | Allows for fine-tuning of electronic and steric properties to optimize target engagement. | nih.gov |

Substituent Effects on the 1,2,4-Triazole Ring System

Beyond the substituents at C3 and C5, modifications to the nitrogen atoms of the 1,2,4-triazole ring are a cornerstone of SAR studies. The N1, N2, and N4 positions offer sites for substitution that can alter the molecule's steric and electronic properties, solubility, and metabolic stability.

| Compound ID | N4-Phenyl Substituent | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|

| 6a | 4-Methoxy | 2.21 |

| 6b | None (H) | > 10 |

| 6c | 3-Methoxy | 1.58 |

| 6d | 4-Chloro | 1.36 |

| 6e | 4-Carboxy | > 10 |

| 6f | 3-Carboxy | > 10 |

| 6g | 4-Nitro | > 10 |

Electronic Properties of Substituents (e.g., electron-donating, electron-withdrawing groups)

The electronic nature of substituents on the 1,2,4-triazole scaffold and its associated side chains plays a significant role in modulating biological activity. The distribution of electron density within the molecule can influence its binding affinity to biological targets, its membrane permeability, and its metabolic stability.

Research on various 1,2,4-triazole derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound, though often context-dependent, effects on activity. For instance, in certain series of 1,2,4-triazole-5(4H)-thiones, the presence of electron-donating groups, such as a hydroxyl (-OH) group on a phenyl ring at the C-3 position, was found to favor the activity. nih.gov Conversely, the specific incorporation of a highly electronegative fluorine atom has been a successful strategy in the optimization of 1,2,4-triazole-based p97 inhibitors. researchgate.netnih.gov

Table 1: Influence of Electronic Properties of Substituents on Activity of 1,2,4-Triazole Analogs

| Substituent Type | Position | General Effect on Activity | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | C-3 Phenyl Ring | Favorable for activity in some series nih.gov | -OH |

| Electron-Withdrawing Group (EWG) | Various | Can enhance potency and modulate properties researchgate.netnih.gov | -F |

Positional Isomerism and Activity

The specific placement of substituents on the 1,2,4-triazole ring, known as positional isomerism, is a critical determinant of biological activity. Moving a functional group from one position to another can drastically alter the molecule's shape, polarity, and ability to interact with a target receptor.

Studies on 1,2,4-triazole derivatives have demonstrated the importance of substituent positioning. For example, in one study, it was found that while the substitution pattern on a phenyl group at the N-4 position of a 1,2,4-triazole-5(4H)-thione was not essential for activity, the length of an alkyl chain at the N-4 position did have a significant influence, with longer chains leading to decreased activity. nih.gov This highlights that the activity is sensitive to steric and lipophilic properties that are dictated by the substituent's position.

In the design of glutamate (B1630785) analogs using a 4-hydroxy-1,2,3-triazole scaffold, the targeted substitution on the three different nitrogen atoms of the triazole ring was a key strategy to direct other substituents into specific vectors, thereby creating distinct positional isomers with potentially different binding affinities. unito.it The oxidation of 4-phenyl-1-pivaloylsemicarbazide can lead to the formation of two different structural isomers of 1,2,4-triazole, demonstrating how reaction conditions can influence the final isomeric product. osi.lv

Table 2: Effect of Positional Isomerism on 1,2,4-Triazole Analog Activity

| Isomeric Variation | Observation | Implication | Reference |

|---|---|---|---|

| N-4 Alkyl Chain Length | Longer alkyl chains decreased activity significantly. | Steric bulk or lipophilicity at N-4 is a sensitive parameter. | nih.gov |

| N-Substitution on Triazole Ring | Substitution on N(a), N(b), or N(c) positions allows for regiodirected placement of other groups. | Provides a tool to systematically explore the chemical space around the core. | unito.it |

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for lead optimization. It involves substituting one atom or group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, reducing toxicity, or altering pharmacokinetic properties. cambridgemedchemconsulting.com The 1,2,4-triazole ring itself is often considered a bioisostere for other functional groups.

For example, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been successfully used as a bioisostere for purines. mdpi.com In other applications, the 1,2,3-triazole ring, a close isomer, has been used to replace amide bonds in compounds like acetaminophen (B1664979) and phenacetin. nih.govnih.gov This replacement aimed to curb the toxicity associated with the parent drugs while maintaining or improving their therapeutic efficacy. nih.govnih.gov Similarly, the 4-hydroxy-1,2,3-triazole scaffold has been investigated as a potential bioisostere for the carboxylic acid group in glutamate analogs. unito.it

In the optimization of 1,2,4-triazole-based p97 inhibitors, a benzene-to-acetylene isosteric replacement strategy was applied, which contributed to the development of compounds with nanomolar potency. researchgate.netnih.gov These examples demonstrate the versatility of the triazole core and the broader concept of bioisosterism in modifying pharmacological profiles.

Table 3: Examples of Bioisosteric Replacements in Triazole-Related Compounds

| Original Group | Bioisosteric Replacement | Desired Outcome | Reference |

|---|---|---|---|

| Amide Bond | 1,2,3-Triazole Ring | Reduce toxicity, improve efficacy | nih.govnih.gov |

| Purine Scaffold | 1,2,4-Triazolo[1,5-a]pyrimidine | Mimic biological activity | mdpi.com |

| Carboxylic Acid | 4-Hydroxy-1,2,3-triazole | Modulate acidic properties, enhance binding | unito.it |

Development of Lead Compounds and Optimization Strategies

The development of lead compounds from initial hits containing the 1,2,4-triazole scaffold involves systematic optimization strategies guided by SAR data, structural biology, and physicochemical property analysis. acs.org The goal is to refine the molecule to maximize potency and selectivity while ensuring favorable drug-like properties.

A common approach is the systematic, structure-guided alteration of different parts of the lead compound. For instance, in the optimization of 1,2,4-triazole-based tankyrase inhibitors, the central triazole template was kept constant while the side-group moieties (defined as East, West, and South) were systematically altered. acs.org This "point mutation" approach led to a novel series of compounds with picomolar inhibitory activity. acs.org

Optimization efforts frequently focus on improving poor physicochemical properties of initial leads, such as low solubility or challenging pharmacokinetic profiles. researchgate.netnih.gov For example, the optimization of 1,2,4-triazole-based p97 inhibitors successfully addressed the poor solubility and pharmacokinetics of the initial lead compound, NMS-873. researchgate.netnih.gov Similarly, optimization of a 1,2,4-triazole tankyrase inhibitor focused on liabilities such as atropisomerism and poor solubility, ultimately leading to an advanced lead compound with improved properties. acs.org

These strategies often involve a multi-parameter approach, combining chemical synthesis, biological testing, and computational modeling to iteratively improve the compound's profile. The identification of potent ferroptosis inhibitors from a 1,2,4-triazole compound library and their subsequent optimization underscores the power of screening followed by targeted chemical modification. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| NMS-873 |

| Acetaminophen |

| Phenacetin |

| (S)-glutamic acid |

Mechanistic Investigations of Biological Action

Molecular Targets and Pathways

Research into 1,2,4-triazole (B32235) derivatives has identified several key molecular targets and pathways. These compounds are known to exert their effects through mechanisms such as enzyme inhibition, receptor modulation, and interaction with essential cellular macromolecules. nih.govpensoft.net

The 1,2,4-triazole scaffold is a prominent feature in many enzyme inhibitors. The thioether and amine functionalities on the core ring of 3-(propylthio)-1H-1,2,4-triazol-5-amine can significantly influence its binding affinity and inhibitory potential against various enzymes.

CYP51 (Lanosterol 14α-demethylase): The 1,2,4-triazole moiety is a well-established pharmacophore for the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047) in fungi. While direct studies on this compound are not extensively documented, related triazole-thioether derivatives have shown potential in this area, suggesting a likely mechanism of action against fungal pathogens. nih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a vital enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. Whole genome sequencing of bacterial strains resistant to novel antitubercular agents has identified mutations in DprE1, validating it as a significant target. nih.gov Heterocyclic compounds, including those with scaffolds similar to 1,2,4-triazoles, have been identified as inhibitors of this enzyme, suggesting that this compound could be explored for antitubercular activity via this pathway. nih.govmdpi.com

Other Enzymes: Derivatives of the 1,2,4-triazole class have demonstrated inhibitory activity against a range of other enzymes. For instance, certain 1,2,4-triazole-3-thione derivatives have been optimized as inhibitors of metallo-β-lactamases (MBLs) like NDM-1 and VIM-type enzymes, which are involved in antibiotic resistance. mdpi.com Additionally, related structures have been identified as antagonists of 5-lipoxygenase-activating protein (FLAP), a key regulator in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govacs.org Another study showed that 3-amino-1,2,4-triazole-5-carboxylic acid could inhibit human erythrocyte catalase. researchgate.net

Below is a table summarizing the inhibitory activities of various 1,2,4-triazole derivatives against different enzyme targets.

| Compound Class | Enzyme Target | Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole Thioether Derivatives | 5-Lipoxygenase-activating protein (FLAP) | Potent antagonism, selective suppression of leukotriene B4 formation | nih.govacs.org |

| 1,2,4-Triazole-3-thione Derivatives | Metallo-β-lactamases (NDM-1, VIM) | Micromolar inhibition | mdpi.com |

| 1,2,4-Triazole-5-thione Derivatives | Mycobacterium tuberculosis H37Ra | MIC = 0.976 µg/mL (for most active compound) | mdpi.com |

| 3-Amino-1,2,4-triazole-5-carboxylic acid | Human Erythrocyte Catalase | IC50 = 23.21 µM (at pH 7.5) | researchgate.net |

Beyond enzyme inhibition, triazole thioether derivatives have been shown to modulate receptor activity. A notable example is the identification of a pyrimidine (B1678525) triazole thioether, 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (TH1020), as a potent antagonist of Toll-Like Receptor 5 (TLR5). researchgate.net This compound was found to disrupt the protein-protein interaction between TLR5 and its ligand, flagellin, thereby inhibiting downstream signaling pathways. This suggests that compounds like this compound could potentially be developed as modulators of specific receptor-ligand interactions. researchgate.net

The biological effects of 1,2,4-triazole derivatives can also stem from their interactions with other essential cellular components.

DNA Gyrase: Some 1,2,4-triazole-quinolone hybrids have shown a moderate to high inhibitory effect on DNA gyrase, an enzyme critical for bacterial DNA replication. Molecular docking studies suggest the 1,2,4-triazole ring acts as a bioisostere for the carboxylic acid group found in traditional quinolone antibiotics, facilitating binding to the DNA-gyrase cleavage complex. mdpi.com

Bcl-2 Protein: A series of 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines were identified as potential pro-apoptotic agents that inhibit the anti-apoptotic protein Bcl-2. Molecular modeling and ELISA studies confirmed that Bcl-2 is a candidate molecular target for these compounds, leading to anticancer activity in Bcl-2 expressing human cancer cell lines. nih.gov

Cellular Uptake and Distribution Studies

In vitro and In vivo Mechanism Elucidation Studies

The mechanisms of action for 1,2,4-triazole derivatives are actively being elucidated through a combination of in vitro and in vivo studies.

In vitro Studies:

Neuroprotection: A study on a series of 1,2,4-triazole derivatives demonstrated their ability to protect PC12 cells from cytotoxicity induced by hydrogen peroxide (H₂O₂) or sodium nitroprusside. The mechanism was attributed to the chelation of iron (II), scavenging of reactive oxygen species (ROS), and restoration of the mitochondrial membrane potential. nih.gov

Anti-inflammatory Activity: Comprehensive metabololipidomics analysis in human innate immune cells showed that a potent 1,2,4-triazole analog selectively suppressed the formation of leukotriene B₄, an inflammatory mediator, without affecting other arachidonic acid pathways. nih.gov

Antimicrobial Activity: Screening of 1-(phenyl)-3-(2H- mdpi.comnih.govnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives revealed high activity against methicillin-resistant strains of S. aureus (MRSA), S. epidermidis (MRSE), and C. albicans. mdpi.com

In vivo Studies:

Neuroprotection: In a rat model of middle cerebral artery occlusion (MCAO), a lead 1,2,4-triazole compound led to improvements in behavior and reduced the cerebral infarction area. nih.gov Mechanistic investigation revealed that the compound enhanced the antioxidant defense system by increasing serum levels of superoxide (B77818) dismutase (SOD) and promoting the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. nih.gov

These studies collectively indicate that the biological actions of compounds based on the 1,2,4-triazole scaffold, such as this compound, are often the result of specific interactions with enzymes and receptors, leading to the modulation of critical cellular pathways involved in inflammation, microbial pathogenesis, and oxidative stress.

Toxicological Considerations and Safety Assessment Academic Research Focus

Predicting Toxicity Using Computational Models (e.g., QSTR, iQSTTR)

In the field of toxicology, computational modeling serves as a crucial tool for predicting the potential adverse effects of chemical compounds, thereby reducing reliance on animal testing and expediting the safety assessment process. For the 1,2,4-triazole (B32235) class of derivatives, Quantitative Structure-Toxicity Relationship (QSTR) and interspecies Quantitative Structure-Toxicity-Toxicity Relationship (iQSTTR) models have been developed to forecast acute toxicity. nih.gov

These models are built on the principle that the chemical structure of a compound determines its biological activity and, consequently, its toxicity. QSTR models establish a mathematical relationship between the physicochemical properties of a group of chemicals (derived from their molecular structure) and their toxicological endpoints. nih.gov For 1,2,4-triazoles, QSTR models have been successfully constructed for rats and mice using various delivery methods, demonstrating good consistency between the training and test sets of compounds. nih.gov